



impact of passage number on ADCY2 siRNA transfection

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Compound of Interest ADCY2 Human Pre-designed Compound Name: siRNA Set A Get Quote Cat. No.: B10779540

Technical Support Center: ADCY2 siRNA Transfection

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of cell passage number on ADCY2 siRNA transfection efficiency.

Impact of Cell Passage Number on Transfection **Efficiency**

Continuous cell culture can lead to changes in cellular characteristics over time, a phenomenon influenced by the passage number (the number of times the cells have been subcultured).[1] High passage numbers can lead to alterations in cell morphology, growth rates, protein expression, and importantly, transfection efficiency. While the specific effects can vary between cell lines, it is a critical factor to consider for reproducible experimental outcomes. For instance, some studies have shown a decrease in transfection efficiency at higher passage numbers, while others have observed the opposite effect. Therefore, it is crucial to use cells within a consistent and low passage number range for transfection experiments to ensure reliable and reproducible results.[2][3][4]

Illustrative Data on Passage Number and ADCY2 Knockdown Efficiency



The following table provides an example of how ADCY2 mRNA levels, as measured by qRT-PCR, might be affected by cell passage number after siRNA transfection. Note: This data is illustrative and results may vary depending on the cell line and experimental conditions.

Cell Passage Number	ADCY2 mRNA Level (relative to control)	Standard Deviation	Notes
5	25%	± 3%	Low passage number, optimal knockdown.
10	30%	± 4%	Consistent and effective knockdown.
20	45%	± 6%	Moderate decrease in knockdown efficiency.
35	65%	± 8%	Significant decrease in knockdown efficiency.
50	80%	± 10%	Poor knockdown efficiency, not recommended for experiments.

Experimental Protocol: ADCY2 siRNA Transfection

This protocol outlines a general procedure for transfecting mammalian cells with ADCY2 siRNA. Optimization may be required for specific cell lines and experimental goals.

Materials:

- ADCY2 siRNA duplexes (and a negative control siRNA)
- Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
- Opti-MEM™ I Reduced Serum Medium



- Complete cell culture medium
- 6-well tissue culture plates
- Adherent mammalian cells in culture
- Nuclease-free water and tubes

Procedure:

- Cell Seeding:
 - The day before transfection, seed 2 x 10⁵ cells per well in a 6-well plate with 2 mL of antibiotic-free normal growth medium.
 - Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.[5][6]
- siRNA-Lipid Complex Formation:
 - Solution A: In a sterile tube, dilute 20-80 pmol of ADCY2 siRNA into 100 μL of Opti-MEM™
 I Reduced Serum Medium.[5]
 - Solution B: In a separate sterile tube, dilute 2-8 μL of transfection reagent into 100 μL of Opti-MEM™ I Reduced Serum Medium.[5]
 - Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[5]
- Transfection:
 - Wash the cells once with 2 mL of siRNA Transfection Medium or Opti-MEM™.[5]
 - Aspirate the medium and add the siRNA-lipid complex mixture to the cells.
 - Gently rock the plate to ensure even distribution.
 - Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[5]
- Post-Transfection:



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- After the initial incubation, add 1 mL of normal growth medium (containing serum and antibiotics).
- Incubate the cells for an additional 24-72 hours before proceeding with analysis of ADCY2 knockdown.
- Analysis of Gene Knockdown:

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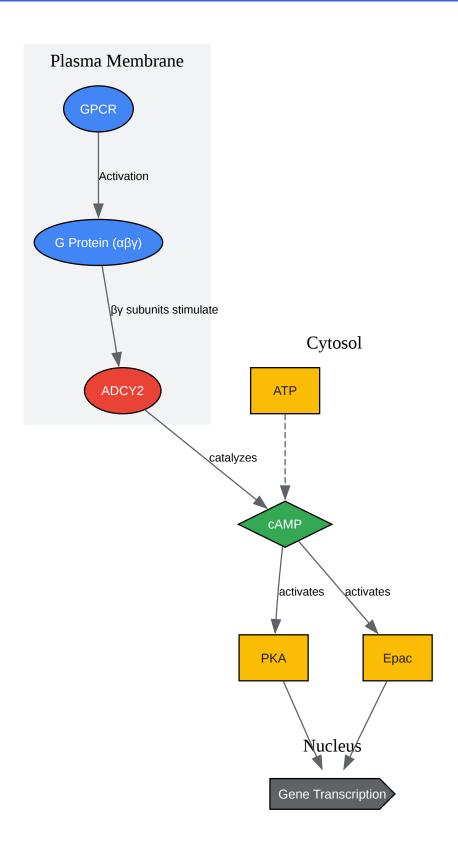
- Harvest cells and isolate RNA for qRT-PCR analysis to determine the relative expression of ADCY2 mRNA.
- Alternatively, lyse the cells to perform a Western blot analysis for ADCY2 protein levels.[5]

Experimental Workflow for ADCY2 siRNA Transfection









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References

- 1. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 2. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific HK [thermofisher.com]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific SG [thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. m.youtube.com [m.youtube.com]
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